molecular formula C18H17N3O2S2 B12163950 2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12163950
M. Wt: 371.5 g/mol
InChI Key: DFLOXBKSGCEMCY-UHFFFAOYSA-N
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Description

2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a thienopyrimidine core, which is known for its biological activity, and a sulfanylacetamide group, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. The introduction of the 4-methylphenyl group can be achieved through a Friedel-Crafts acylation reaction. The prop-2-en-1-yl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst. Finally, the sulfanylacetamide group can be added through a nucleophilic substitution reaction using a suitable thiol and an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic systems to reduce the need for stoichiometric reagents. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various alkylated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The thienopyrimidine core is known for its biological activity, making this compound a potential candidate for drug development. It can be used in studies to explore its effects on various biological targets.

    Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic properties. It could be used in the development of new pharmaceuticals.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanylacetamide group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a thienopyrimidine core and a sulfanylacetamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H17N3O2S2/c1-3-8-21-17(23)15-13(12-6-4-11(2)5-7-12)9-24-16(15)20-18(21)25-10-14(19)22/h3-7,9H,1,8,10H2,2H3,(H2,19,22)

InChI Key

DFLOXBKSGCEMCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C

Origin of Product

United States

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